Improved Lipophilic Efficiency vs. Boc Analog
Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate exhibits a lower calculated LogP (1.36) compared to its direct Boc-protected analog, tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (LogP 1.59), while maintaining an identical topological polar surface area (TPSA) of 55.56 Ų . This lower lipophilicity can translate to improved solubility and a better lipophilic efficiency (LipE) profile for lead compounds, a critical parameter in optimizing ADME properties [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.36 |
| Comparator Or Baseline | tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate; LogP = 1.59 |
| Quantified Difference | ΔLogP = -0.23 (14% lower) |
| Conditions | Computed partition coefficient (XLogP3 or consensus LogP) based on molecular structure; data sourced from vendor computational chemistry modules. |
Why This Matters
For procurement, selecting the building block with inherently lower LogP can reduce the need for downstream property optimization, saving synthesis time and cost.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
